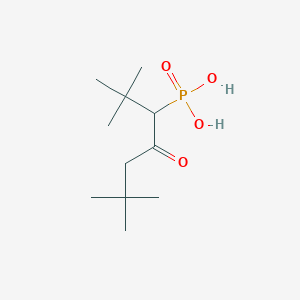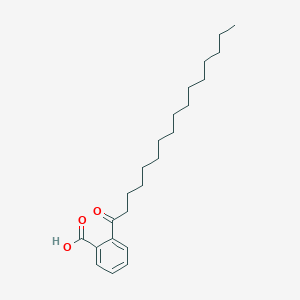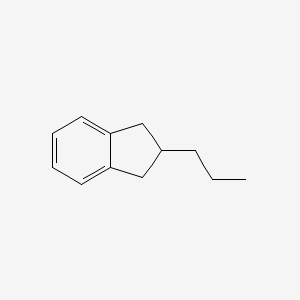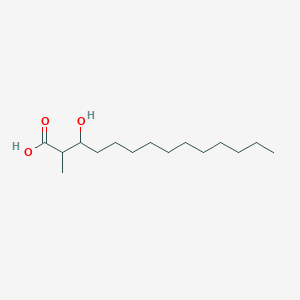
3-Hydroxy-2-methyltetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyltetradecanoic acid: is a fatty acid derivative with the molecular formula C15H30O3 . It is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the second carbon of the tetradecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyltetradecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-methyltetradecanoic acid using specific oxidizing agents. Another method includes the use of lipase-catalyzed hydrolysis of racemic methyl 3-hydroxy-2-methyltetradecanoate in an aqueous medium .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their efficiency and environmental friendliness. The use of enzymes such as porcine pancreas lipase has been reported to yield optically pure enantiomers of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or enzymes like lipases are employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-keto-2-methyltetradecanoic acid.
Reduction: Formation of 3-hydroxy-2-methyltetradecanol.
Esterification: Formation of methyl 3
Properties
CAS No. |
64192-84-3 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
3-hydroxy-2-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |
InChI Key |
LSMCWCLULLLRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


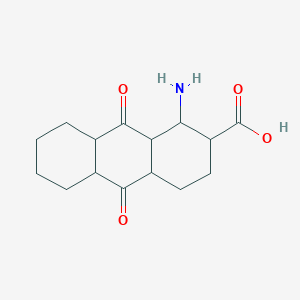
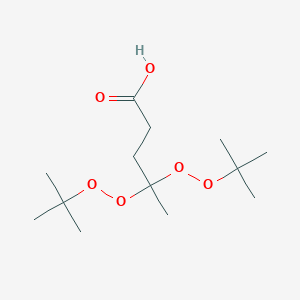
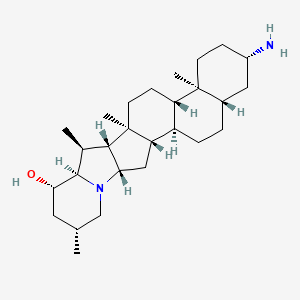
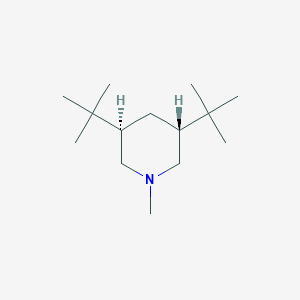
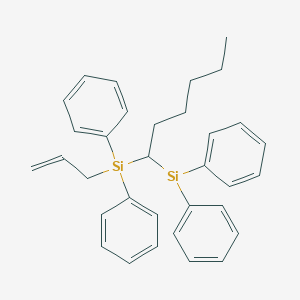
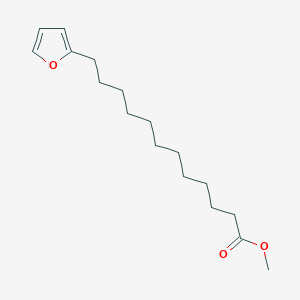
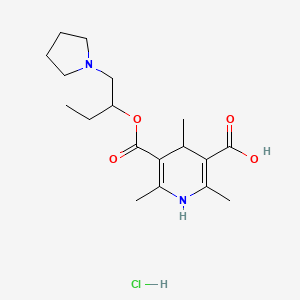

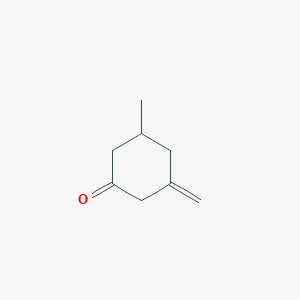
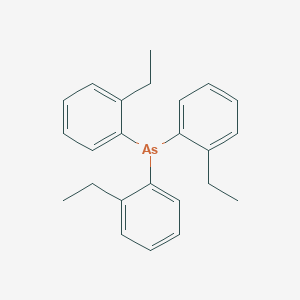
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
